

# Application Notes: RNA-Seq Analysis of Colon Cancer Cells Treated with F1-7

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |  |
|----------------------|-------------------|-----------|--|--|--|
| Compound Name:       | FGFR1 inhibitor 7 |           |  |  |  |
| Cat. No.:            | B12396149         | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Colon cancer is a leading cause of cancer-related mortality worldwide. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, including colon cancer, making it a promising target for therapeutic intervention. F1-7 is a novel, potent, and selective small molecule pan-FGFR inhibitor.[1] This document provides a detailed overview of the application of RNA-sequencing (RNA-seq) to elucidate the transcriptomic changes and molecular mechanisms of action of F1-7 in human colon cancer cells. Treatment of colon cancer cells with F1-7 has been shown to inhibit cell proliferation, migration, and induce DNA damage, cell cycle arrest, apoptosis, and ferroptosis.[1][2] Wholegenome RNA-seq analysis reveals that F1-7 significantly alters the expression of genes enriched in the MAPK signaling pathway, apoptosis, and ferroptosis.[1][3]

# **Key Findings from RNA-Seq Analysis**

RNA-seq analysis of HCT-116 colon cancer cells treated with F1-7 for 12 hours identified 187 significantly upregulated and 130 significantly downregulated mRNAs (fold change  $\geq$  2.0) compared to a vehicle control.[1] The differentially expressed genes were functionally enriched in pathways related to MAPK signaling, cell apoptosis, and ferroptosis.[1][3]



**Table 1: Representative Upregulated Genes in HCT-116** 

Cells Treated with F1-7 (Illustrative Data)

| Gene Symbol | Gene Name                                                             | Log2 Fold<br>Change<br>(Illustrative) | p-value<br>(Illustrative) | Putative<br>Function                       |
|-------------|-----------------------------------------------------------------------|---------------------------------------|---------------------------|--------------------------------------------|
| DUSP6       | Dual specificity phosphatase 6                                        | 2.5                                   | < 0.001                   | Negative<br>regulator of<br>MAPK signaling |
| GADD45A     | Growth arrest<br>and DNA<br>damage-<br>inducible alpha                | 2.8                                   | < 0.001                   | DNA damage<br>response,<br>apoptosis       |
| PMAIP1      | Phorbol-12-<br>myristate-13-<br>acetate-induced<br>protein 1 (Noxa)   | 3.1                                   | < 0.001                   | Pro-apoptotic<br>protein                   |
| BBC3        | BCL2 binding component 3 (PUMA)                                       | 2.9                                   | < 0.001                   | Pro-apoptotic<br>protein                   |
| CHAC1       | ChaC glutathione<br>specific gamma-<br>glutamylcyclotran<br>sferase 1 | 3.5                                   | < 0.001                   | Pro-ferroptotic<br>protein                 |
| SAT1        | Spermidine/sper<br>mine N1-<br>acetyltransferase<br>1                 | 2.6                                   | < 0.001                   | Polyamine<br>catabolism,<br>ferroptosis    |

Disclaimer: The quantitative data in this table is illustrative, as the full dataset from the source study is not publicly available. The gene selection and direction of regulation are based on the functional enrichments reported in the cited literature.



Table 2: Representative Downregulated Genes in HCT-116 Cells Treated with F1-7 (Illustrative Data)

| Gene Symbol | Gene Name                                               | Log2 Fold<br>Change<br>(Illustrative) | p-value<br>(Illustrative) | Putative<br>Function                                           |
|-------------|---------------------------------------------------------|---------------------------------------|---------------------------|----------------------------------------------------------------|
| FGF18       | Fibroblast growth factor 18                             | -2.2                                  | < 0.001                   | Ligand for FGFR                                                |
| CCND1       | Cyclin D1                                               | -2.5                                  | < 0.001                   | Cell cycle progression                                         |
| MYC         | MYC proto-<br>oncogene, bHLH<br>transcription<br>factor | -2.7                                  | < 0.001                   | Cell proliferation, oncogene                                   |
| BCL2        | BCL2, apoptosis regulator                               | -2.1                                  | < 0.001                   | Anti-apoptotic protein                                         |
| SLC7A11     | Solute carrier<br>family 7 member<br>11                 | -3.0                                  | < 0.001                   | Cysteine/glutama<br>te antiporter,<br>ferroptosis<br>inhibitor |
| GPX4        | Glutathione<br>peroxidase 4                             | -2.4                                  | < 0.001                   | Ferroptosis inhibitor                                          |

Disclaimer: The quantitative data in this table is illustrative, as the full dataset from the source study is not publicly available. The gene selection and direction of regulation are based on the functional enrichments reported in the cited literature.

### **Signaling Pathways Affected by F1-7**

The RNA-seq data, in conjunction with further experimental validation, indicates that F1-7 exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. This leads to the modulation of downstream pathways, primarily the MAPK pathway, and the induction of apoptosis and ferroptosis.





Click to download full resolution via product page

Caption: F1-7 inhibits FGFR, blocking downstream MAPK and PI3K/AKT pathways.



# Experimental Protocols Protocol 1: Colon Cancer Cell Culture and F1-7 Treatment

- Cell Lines: Use human colon cancer cell lines such as HCT-116, RKO, or SW480.
- Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- F1-7 Preparation: Dissolve F1-7 powder in DMSO to prepare a stock solution (e.g., 10 mM).
   Store at -20°C.
- Treatment:
  - 1. Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction).
  - 2. Allow cells to adhere and reach 60-70% confluency.
  - 3. Dilute the F1-7 stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 1, 2, 4  $\mu$ M).
  - 4. Replace the existing medium with the F1-7-containing medium or vehicle control (medium with the same concentration of DMSO).
  - 5. Incubate for the desired time period (e.g., 12 or 24 hours) before harvesting for RNA extraction.

### **Protocol 2: RNA Extraction and Quality Control**

- Harvesting:
  - 1. Aspirate the culture medium.
  - 2. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
  - 3. Lyse the cells directly in the culture well by adding 1 ml of TRIzol reagent (or similar) and scraping the cells.



#### RNA Isolation:

- Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
- 2. Add 0.2 ml of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
- 3. Centrifuge at 12,000 x g for 15 minutes at 4°C.
- 4. Transfer the upper aqueous phase to a new tube.
- 5. Precipitate the RNA by adding 0.5 ml of isopropanol and incubate at room temperature for 10 minutes.
- 6. Centrifuge at 12,000 x g for 10 minutes at 4°C.
- 7. Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
- 8. Centrifuge at 7,500 x g for 5 minutes at 4°C.
- 9. Air-dry the pellet and resuspend in nuclease-free water.
- Quality Control:
  - 1. Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a NanoDrop spectrophotometer.
  - Evaluate RNA integrity (RIN score) using an Agilent Bioanalyzer or similar instrument. A RIN score ≥ 7 is recommended for RNA-seq.

# Protocol 3: RNA-Seq Library Preparation and Sequencing

- Library Preparation:
  - 1. Start with 1 µg of total RNA per sample.



- 2. Enrich for mRNA using oligo(dT) magnetic beads.
- 3. Fragment the mRNA into smaller pieces.
- 4. Synthesize first-strand cDNA using reverse transcriptase and random primers.
- 5. Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
- 6. Perform end repair, A-tailing, and ligate sequencing adapters.
- 7. Purify the ligated fragments and perform PCR amplification to enrich the library.
- 8. Use a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit) and follow the manufacturer's instructions.
- Sequencing:
  - 1. Quantify the final libraries and pool them.
  - 2. Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq).

## **RNA-Seq Data Analysis Workflow**

The following workflow outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes and enriched pathways.





Click to download full resolution via product page

Caption: A standard bioinformatics workflow for RNA-seq data analysis.

### Conclusion

RNA-seq is a powerful tool for understanding the global transcriptomic changes induced by novel therapeutic agents like F1-7. The analysis of colon cancer cells treated with F1-7 reveals a mechanism of action centered on the inhibition of the FGFR pathway, leading to the suppression of pro-proliferative signaling and the activation of cell death programs, including



apoptosis and ferroptosis. These findings provide a strong rationale for the continued development of F1-7 as a potential anti-cancer drug for colon cancer.[1]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: RNA-Seq Analysis of Colon Cancer Cells Treated with F1-7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396149#rna-seq-analysis-of-colon-cancer-cells-treated-with-f1-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com